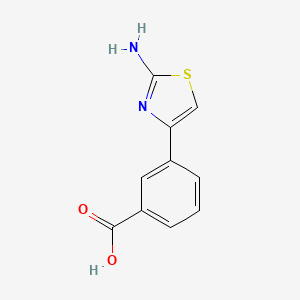

3-(2-Amino-4-thiazolyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Amino-4-thiazolyl)benzoic Acid” is a chemical compound with the molecular formula C10H8N2O2S . It has a molecular weight of 220.25 . The compound appears as a white to brown solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-2-1-3-7(4-6)9(13)14/h1-5H, (H2,11,12)(H,13,14) .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, coumarin linked to thiazoles, pyridines, and pyrazoles have been developed and evaluated for their antimicrobial properties .

Physical and Chemical Properties Analysis

“this compound” is a white to brown solid . It has a molecular weight of 220.25 . The compound should be stored at a temperature of +4C .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

3-(2-Amino-4-thiazolyl)benzoic acid and its derivatives, particularly benzofused thiazole derivatives, have been synthesized and evaluated for their pharmacological properties. These derivatives have shown distinct anti-inflammatory and antioxidant activities in in vitro studies. Compounds were prepared via cyclocondensation reactions and screened for their activities, demonstrating potential as new anti-inflammatory and antioxidant agents. The study highlights the structural importance of benzofused thiazole derivatives in developing therapeutic agents with less toxic effects and enhanced activities, proving the significance of the benzothiazole scaffold in medicinal chemistry (Raut et al., 2020).

Anticancer Potentials

Benzothiazole derivatives, including those related to this compound, have been extensively reviewed for their anticancer potentials. These derivatives demonstrate a variety of pharmacological activities, with anticancer activity being particularly notable. The structure-activity relationship (SAR) analysis of these compounds has provided insights into designing novel derivatives with significant anticancer potential across various cancer cell lines. The review categorizes benzothiazole derivatives based on their therapeutic applications, especially focusing on cancer research, and discusses the mechanism of action of these compounds, including tyrosine kinase inhibition and apoptosis induction (Pathak et al., 2019).

Synthesis and Transformations for Drug Development

Modern approaches to the synthesis and transformations of benzothiazole derivatives highlight the compound's role in developing pharmacologically active heterocycles. This includes the synthesis of compounds with potential as new drugs and materials. The review underscores the significance of this compound derivatives in organic and organoelement synthesis, pointing to their biologically active and industrially demanded compounds. The synthesis methods range from conventional to one-pot, atom economy procedures, emphasizing green chemistry principles (Zhilitskaya et al., 2021).

Biological Importance and Therapeutic Applications

The biological importance of benzothiazole and its derivatives, including this compound, encompasses a wide range of therapeutic applications beyond anticancer activities. These include antimicrobial, analgesic, anti-inflammatory, and antiviral activities. The review details the synthesis, characterization, and applications of various benzothiazole derivatives, showcasing their potential as lead compounds for drug development. It also discusses the molecular structures of potent drugs based on the benzothiazole skeleton, highlighting the ongoing interest in exploring the benzothiazole nucleus for new bioactive compounds (Sumit et al., 2020).

Mechanism of Action

- The thiazole ring in this compound contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles .

- The aromaticity of the thiazole ring arises from the delocalization of a lone pair of π-electrons on the sulfur atom. This aromaticity allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

- Thiazoles are found in various biologically active molecules, including antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin)^ .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-2-1-3-7(4-6)9(13)14/h1-5H,(H2,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVRHVASGCIPSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693934 |

Source

|

| Record name | 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862254-43-1 |

Source

|

| Record name | 3-(2-Amino-4-thiazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862254-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Amino-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)